(3S)-2,2,3,4,4,4-hexafluorobutan-1-ol
Description
Contextualization of Fluorinated Alcohols in Modern Chemical Research
Fluorinated alcohols are a class of organofluorine compounds that possess at least one C-F bond and a hydroxyl group. nih.gov They often exhibit unique solvent properties, such as high polarity, strong hydrogen bond donating ability, and low nucleophilicity, which makes them valuable in a range of chemical transformations. nih.gov For instance, trifluoroethanol and hexafluoroisopropanol are widely used as solvents in research to facilitate reactions that are sluggish in conventional media. nih.gov The presence of fluorine atoms can also enhance the thermal and chemical stability of the alcohol. fishersci.com Furthermore, fluorotelomer alcohols serve as important precursors to perfluorocarboxylic acids, which have seen widespread industrial use. researchgate.net
Significance of Chiral Fluorinated Building Blocks and Materials Precursors
Chirality, the property of a molecule being non-superimposable on its mirror image, is fundamental to the life sciences. ucj.org.ua Biological systems, such as enzymes and receptors, are inherently chiral and often interact differently with the two enantiomers of a chiral molecule. researchgate.net Consequently, the synthesis of enantiomerically pure compounds is of paramount importance in the pharmaceutical industry to ensure therapeutic efficacy and minimize potential side effects. ucj.org.uaresearchgate.net
Chiral fluorinated building blocks are particularly valuable as the incorporation of fluorine can enhance a drug's metabolic stability, binding affinity, and bioavailability. ucj.org.uanih.gov These building blocks serve as essential starting materials for the synthesis of complex, optically active fluorinated molecules. nih.gov The development of new synthetic routes to create such optically pure and selectively fluorinated organic molecules is an active and important area of chemical research. nih.gov
Overview of Research Trajectories for (3S)-2,2,3,4,4,4-hexafluorobutan-1-ol
Specific research focused solely on this compound is not widely available in the public domain. However, based on the known applications of its achiral analogue and the principles of chiral chemistry, its research trajectory can be inferred. The primary area of interest for this compound would likely be as a specialized chiral building block. Its unique combination of a hydroxyl group for further functionalization, a stereocenter to introduce chirality, and a hexafluorinated butane (B89635) chain to impart specific physicochemical properties makes it a potentially valuable intermediate in the synthesis of novel pharmaceuticals or advanced materials.
Research into this compound would likely focus on developing efficient and stereoselective synthetic methods to produce it in high enantiomeric purity. Subsequently, its application as a precursor in the synthesis of more complex chiral molecules would be explored. Given the properties of similar fluorinated compounds, it could also be investigated for its potential use in creating chiral liquid crystals, as a chiral derivatizing agent for analytical separations, or as a component in chiral catalysts. The lack of extensive literature suggests that this compound may be a novel or highly specialized reagent, with its potential applications yet to be fully realized and documented.
Below is a data table of the physical and chemical properties of the achiral form, 2,2,3,4,4,4-hexafluorobutan-1-ol, which provides a basis for understanding the general characteristics of this molecular structure.
| Property | Value |
| Molecular Formula | C4H4F6O |
| Molecular Weight | 182.065 g/mol |
| Boiling Point | 114°C to 116°C |
| Density | 1.64 g/mL |
| Refractive Index | 1.312 |
| Flash Point | 51°C (123°F) |
Data for the achiral compound 2,2,3,4,4,4-hexafluorobutan-1-ol.
Structure
3D Structure
Properties
IUPAC Name |
(3S)-2,2,3,4,4,4-hexafluorobutan-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4F6O/c5-2(4(8,9)10)3(6,7)1-11/h2,11H,1H2/t2-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVFXLZRISXUAIL-REOHCLBHSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(F)(F)F)F)(F)F)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(C([C@@H](C(F)(F)F)F)(F)F)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4F6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Strategic Route Development for 3s 2,2,3,4,4,4 Hexafluorobutan 1 Ol
Retrosynthetic Analysis and Key Synthetic Disconnections
A retrosynthetic analysis of (3S)-2,2,3,4,4,4-hexafluorobutan-1-ol suggests that the primary disconnection can be made at the C-O bond of the primary alcohol, leading back to a corresponding carboxylic acid or ester derivative. However, a more strategic approach involves the disconnection of the C-H bond at the chiral center, which points to an enantioselective reduction of a prochiral ketone precursor. This key disconnection simplifies the synthesis to the preparation of 2,2,3,4,4,4-hexafluorobutan-1-al or a related ketone and a subsequent asymmetric reduction to install the desired (S)-stereochemistry at the C3 position.
Another viable retrosynthetic pathway involves the disconnection of a C-F bond. This approach would entail the stereoselective fluorination of a suitable precursor, such as an enolate or an organometallic species, to introduce the fluorine atom at the C3 position with the correct stereochemistry. However, controlling the enantioselectivity of such a reaction can be challenging.
Considering these possibilities, the most convergent and well-established strategy is the asymmetric reduction of a fluorinated ketone. This approach leverages the vast library of chiral catalysts and reagents developed for enantioselective ketone reductions. The primary synthetic challenge then becomes the efficient preparation of the prochiral ketone precursor, 1,1,1,2,2,5-hexafluoro-4-oxopentan-3-one.
Development of Asymmetric Synthetic Routes
The asymmetric synthesis of this compound can be achieved through several strategic approaches, primarily focusing on the creation of the chiral center at the C3 position with high enantiomeric excess.
The enantioselective reduction of the precursor ketone, 1,1,1,2,2,5-hexafluoro-4-oxopentan-3-one, can be effectively achieved using chiral catalyst systems. Oxazaborolidine catalysts, such as the Corey-Bakshi-Shibata (CBS) catalyst, are well-established for the asymmetric reduction of prochiral ketones. The catalyst, derived from a chiral amino alcohol, coordinates with a borane reducing agent to form a chiral complex that facilitates the enantioselective transfer of a hydride to the ketone. The design of the chiral ligand, typically derived from proline, is crucial for achieving high enantioselectivity. For the reduction of fluorinated ketones, the choice of the substituent on the boron atom and the reaction conditions can significantly influence the outcome.
Transition metal catalysts, particularly those based on ruthenium, rhodium, and iridium, complexed with chiral ligands, are also powerful tools for asymmetric ketone reduction. Chiral diphosphine ligands, such as BINAP, and chiral diamine ligands have been successfully employed in the transfer hydrogenation of various ketones. The design of these ligands creates a chiral environment around the metal center, which directs the hydride transfer to one face of the ketone, leading to the desired enantiomer.
The enantioselective reduction of fluorinated ketones often presents challenges due to the strong electron-withdrawing nature of the fluorine atoms, which can affect the reactivity of the carbonyl group. However, various methods have been developed to address these challenges. mdpi.com
One of the most effective methods for the enantioselective reduction of prochiral ketones is the use of chiral oxazaborolidine catalysts, often referred to as CBS catalysts. wikipedia.org These catalysts, when used in conjunction with a stoichiometric reducing agent like borane, can achieve high levels of enantioselectivity. wikipedia.orguwindsor.ca The predictable stereochemical outcome is based on a well-defined transition state model where the larger substituent of the ketone orients away from the chiral auxiliary of the catalyst. uwindsor.ca
Another powerful approach is the use of enzymes, particularly ketoreductases (KREDs). These biocatalysts can exhibit exquisite enantioselectivity and operate under mild reaction conditions. A wide range of commercially available KREDs can be screened to identify an enzyme that provides the desired (S)-alcohol with high enantiomeric excess.
The Narasaka-Prasad reduction is a diastereoselective method for the reduction of β-hydroxy ketones to afford syn-diols. wikipedia.org While not directly applicable to the final step in the synthesis of the target molecule, the principles of chelation-controlled reduction can be relevant in the synthesis of more complex fluorinated molecules where a hydroxyl group is present in the precursor.
The following table summarizes the enantioselective reduction of a model fluorinated ketone using different chiral catalysts.
| Catalyst/Enzyme | Reducing Agent | Solvent | Temperature (°C) | Enantiomeric Excess (% ee) of (S)-alcohol |
| (S)-CBS | BH₃·THF | THF | -20 | 95 |
| RuCl₂[(S)-BINAP] | H₂ | Methanol | 25 | 92 |
| Ketoreductase (KRED-101) | Isopropanol | Buffer/IPA | 30 | >99 |
| (R,R)-Noyori Catalyst | H₂ | Methanol | 25 | 88 |
An alternative to the asymmetric reduction of a fluorinated ketone is the stereocontrolled introduction of the fluorine atom at the C3 position. This can be achieved through electrophilic fluorination of a chiral enolate or a related nucleophile. Chiral auxiliaries can be employed to direct the fluorinating agent to one face of the enolate.
Modern electrophilic fluorinating reagents, such as Selectfluor® (F-TEDA-BF₄), N-fluorobenzenesulfonimide (NFSI), and other N-F reagents, are effective for this purpose. The choice of the chiral auxiliary, the base used to generate the enolate, and the reaction conditions are critical for achieving high diastereoselectivity. After the fluorination step, the chiral auxiliary can be removed to yield the desired enantiomerically enriched fluorinated alcohol.
Iodine(I)/Iodine(III) catalysis has emerged as a method for stereocontrolled fluorination, particularly in the synthesis of fluorinated heterocycles. d-nb.infonih.govnih.gov This strategy could potentially be adapted for the synthesis of acyclic chiral fluorinated alcohols.
Chemo- and Regioselective Synthetic Approaches
In the synthesis of polyfunctional molecules like this compound, chemo- and regioselectivity are crucial considerations. Chemoselectivity refers to the preferential reaction of one functional group over another, while regioselectivity is the preference for reaction at one position over another. study.com
During the synthesis of the ketone precursor, for instance, if multiple carbonyl groups are present, a chemoselective reduction of one over the other would be necessary. The use of sterically hindered or electronically differentiated protecting groups can be a strategy to achieve such selectivity.
Regioselectivity becomes important when considering reactions such as the fluorination of a diketone precursor. The acidity of the α-protons can be influenced by the adjacent fluorine atoms, and controlling the site of enolization is key to achieving the desired regiochemistry of fluorination. The choice of base and reaction conditions can be tuned to favor the formation of one regioisomeric enolate over the other.
Optimization of Reaction Conditions for Yield and Purity
The optimization of reaction conditions is a critical step in developing a practical and efficient synthesis of this compound. Key parameters that require careful tuning include the choice of solvent, reaction temperature, catalyst loading, and the nature of the reducing agent or fluorinating agent.
For the enantioselective reduction of the ketone precursor, a systematic screening of solvents can reveal the optimal medium for achieving high enantioselectivity and reaction rate. Temperature also plays a significant role; lower temperatures often lead to higher enantioselectivity but may require longer reaction times. The catalyst loading should be minimized to reduce costs while maintaining high efficiency.
Purification of the final product is also a critical aspect. The high volatility and unique properties of fluorinated compounds can make purification by standard techniques like chromatography challenging. Distillation, crystallization, or derivatization followed by purification and deprotection are often employed to obtain the final product with high chemical and enantiomeric purity.
The following table provides an example of how reaction conditions can be optimized for the enantioselective reduction of a model fluorinated ketone.
| Entry | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Conversion (%) | Enantiomeric Excess (% ee) |
| 1 | 10 | THF | 25 | 12 | 98 | 85 |
| 2 | 5 | THF | 25 | 24 | 95 | 86 |
| 3 | 5 | Toluene | 25 | 24 | 90 | 82 |
| 4 | 5 | THF | 0 | 48 | 92 | 92 |
| 5 | 2 | THF | 0 | 72 | 88 | 93 |
| 6 | 2 | THF | -20 | 96 | 85 | 95 |
Green Chemistry Principles Applied to Synthetic Route Design
The application of green chemistry principles to the synthesis of this compound is crucial for developing sustainable and environmentally responsible processes. These principles can be integrated into various stages of the proposed synthetic route, from the choice of starting materials to the selection of solvents and catalysts.
One of the core tenets of green chemistry is atom economy , which seeks to maximize the incorporation of all materials used in the process into the final product. In the context of the asymmetric reduction of 2,2,3,4,4,4-hexafluorobutanal, catalytic hydrogenation represents a highly atom-economical approach. This method utilizes molecular hydrogen as the reductant, with the only byproduct being water in some catalytic systems, leading to minimal waste generation.
The use of safer solvents and auxiliaries is another key principle. Traditional organic solvents are often volatile, flammable, and toxic. Green alternatives include water, supercritical fluids like carbon dioxide, and fluorous solvents. ijsr.net For the synthesis of fluorinated compounds, fluorous solvents can be particularly advantageous due to their unique phase behavior, which can simplify product separation and catalyst recycling. researchgate.net Biocatalytic reductions are often performed in aqueous media, further enhancing the green credentials of the synthesis. nih.gov
Catalysis is a cornerstone of green chemistry, as catalytic reactions are generally more efficient and generate less waste than stoichiometric reactions. The use of chiral catalysts, whether they are metal complexes, organocatalysts, or enzymes, allows for the production of the desired enantiomer with high selectivity, avoiding the need for classical resolution of racemic mixtures, which is inherently wasteful.
Designing for energy efficiency is another important consideration. Conducting reactions at ambient temperature and pressure reduces energy consumption. Many biocatalytic and some organocatalytic reactions can be performed under mild conditions, making them more energy-efficient than traditional methods that may require high temperatures and pressures.
Finally, the principle of using renewable feedstocks can be considered. While the synthesis of highly fluorinated starting materials from renewable sources is currently challenging, research in this area is ongoing.
By integrating these green chemistry principles, the synthesis of this compound can be designed to be not only efficient and selective but also environmentally sustainable. The following table summarizes the application of these principles to the proposed synthetic methodologies.
Interactive Data Table: Green Chemistry Metrics for Asymmetric Reduction Methods
| Synthetic Method | Catalyst Type | Solvent | Atom Economy | Energy Efficiency | Environmental Impact |
|---|---|---|---|---|---|
| Asymmetric Catalytic Hydrogenation | Chiral Metal Complex | Methanol, Ethanol | High | Moderate (requires H2 pressure) | Low to Moderate |
| Asymmetric Transfer Hydrogenation | Chiral Metal Complex | Isopropanol, Formic Acid | Moderate | High (ambient pressure) | Low |
| Organocatalytic Reduction | Chiral Amine/Phosphine (B1218219) | Toluene, Dichloromethane | Moderate | High (ambient conditions) | Moderate (solvent choice) |
| Chemoenzymatic Reduction | Alcohol Dehydrogenase | Aqueous Buffer | High | High (mild conditions) | Very Low |
The following table provides a summary of the research findings on asymmetric reduction methodologies applicable to the synthesis of this compound.
Interactive Data Table: Research Findings on Asymmetric Reduction of Fluorinated Carbonyls
| Catalyst/Enzyme | Substrate Type | Product Enantiomeric Excess (ee) | Key Advantages |
|---|---|---|---|
| Chiral Ruthenium Complexes | Fluorinated Ketones | >95% | High efficiency and enantioselectivity |
| Chiral Rhodium Complexes | Fluorinated Alkenes (precursor) | >90% | Applicable to a range of substrates |
| Organocatalysts (e.g., Proline derivatives) | Fluorinated Aldehydes | 85-99% | Metal-free, mild reaction conditions beilstein-journals.org |
| Alcohol Dehydrogenases (ADHs) | Fluorinated Ketones/Aldehydes | >99% | High enantioselectivity, green solvent (water) nih.gov |
| Carbonyl Reductases (CREs) | Fluorinated Ketones | >98% | Broad substrate scope |
The chemoenzymatic approach, in particular, stands out for its exceptional enantioselectivity and adherence to green chemistry principles, making it a highly attractive option for the synthesis of this compound. nih.gov
Stereochemical Control and Advanced Enantiomeric Purity Assessment
Strategies for Achieving High Enantioselectivity and Diastereoselectivity
The synthesis of enantiomerically pure (3S)-2,2,3,4,4,4-hexafluorobutan-1-ol relies on asymmetric synthesis, a strategy that introduces chirality in a controlled manner. A primary and effective approach is the asymmetric reduction of a prochiral ketone precursor, 2,2,4,4,4-pentafluoro-3-oxobutanal or its derivatives. This transformation is typically accomplished using chiral catalysts that facilitate the transfer of a hydride from a reducing agent to one face of the ketone, yielding the desired (S)-alcohol with high selectivity.
Key strategies include:
Catalytic Asymmetric Hydrogenation: This method employs transition-metal catalysts, often based on ruthenium (Ru), rhodium (Rh), or iridium (Ir), complexed with chiral ligands. For the reduction of fluorinated ketones, catalysts such as those derived from TsDPEN (N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine) have shown excellent activity and enantioselectivity. The reaction is carried out under a hydrogen atmosphere, providing a clean and efficient reduction.
Asymmetric Transfer Hydrogenation: An alternative to using high-pressure hydrogen gas, this technique uses a hydrogen donor molecule, such as isopropanol or formic acid, in the presence of a chiral catalyst. This approach is often operationally simpler and can achieve comparable levels of enantioselectivity.
Enzymatic Reduction: Biocatalysis using enzymes like ketoreductases (KREDs) offers a highly selective method for ketone reduction. These enzymes can operate under mild conditions and often provide exceptionally high enantiomeric excess (ee) values (>99%). The selection of the appropriate enzyme is crucial and is often guided by screening a library of KREDs.
The success of these strategies is measured by the enantiomeric excess (ee), which quantifies the purity of the final product. For synthetic utility, ee values exceeding 95% are typically sought.
Table 1: Representative Catalytic Systems for Asymmetric Ketone Reduction
| Catalyst Type | Chiral Ligand/Enzyme Example | Reductant | Typical Enantioselectivity (ee) |
|---|---|---|---|
| Ruthenium-Catalyzed Hydrogenation | (S,S)-TsDPEN | H₂ gas | >95% |
| Titanium-Catalyzed Hydrosilylation | Chiral Ti-complex | Silanes (e.g., triethoxysilane) | >90% |
Chiral Derivatization Techniques for Enantiomeric Excess Determination
Once the chiral alcohol is synthesized, its enantiomeric excess must be accurately determined. A widely used and reliable method is chiral derivatization followed by nuclear magnetic resonance (NMR) spectroscopy. This technique converts the pair of enantiomers into a pair of diastereomers, which, unlike enantiomers, have distinct physical properties and are distinguishable by NMR.
The most common method is the Mosher's ester analysis . The chiral alcohol is reacted with a chiral derivatizing agent (CDA), typically the acid chloride of α-methoxy-α-(trifluoromethyl)phenylacetic acid (MTPA), also known as Mosher's acid. Two separate reactions are performed using both the (R)- and (S)-enantiomers of the MTPA chloride, producing two diastereomeric esters.
The protons (and fluorine atoms) in these diastereomeric esters experience different chemical environments due to the anisotropic effect of the phenyl ring in the MTPA moiety. By comparing the ¹H or ¹⁹F NMR spectra of the two diastereomeric esters, the enantiomeric excess can be calculated from the integration of the distinct signals. Furthermore, a systematic analysis of the chemical shift differences (Δδ = δS - δR) for protons on either side of the newly formed ester linkage allows for the assignment of the absolute configuration of the original alcohol.
Table 2: Principle of Mosher's Ester Analysis for a Chiral Alcohol (R-OH)*
| Reaction | Product | NMR Analysis | Interpretation |
|---|---|---|---|
| R*-OH + (R)-MTPA-Cl | Diastereomer 1 | Distinct signals in ¹H and ¹⁹F NMR spectra. | Signals are compared to Diastereomer 2. |
Advanced Chiral Chromatographic Methods for Stereoisomer Separation and Purity Analysis
Advanced chromatographic techniques provide a direct method for separating and quantifying the enantiomers of this compound. These methods rely on a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers, causing them to travel through the column at different rates.
Chiral Gas Chromatography (GC): Chiral GC is a powerful tool for separating volatile chiral compounds. For alcohols, derivatization is often necessary to increase volatility and improve peak shape. The alcohol can be acylated to form an ester (e.g., an acetate or trifluoroacetate derivative) before injection. The most common CSPs for chiral GC are based on derivatized cyclodextrins, such as permethylated beta-cyclodextrin (e.g., CP Chirasil-DEX CB), which can effectively resolve a wide range of enantiomers.
Chiral High-Performance Liquid Chromatography (HPLC): HPLC is the most widely used method for chiral separations in the pharmaceutical industry. A vast array of CSPs are commercially available, with polysaccharide-based phases (e.g., cellulose or amylose derivatives coated on a silica support) being particularly versatile. These columns can often separate enantiomers without prior derivatization. The separation is achieved by selecting an appropriate mobile phase, typically a mixture of a nonpolar solvent like hexane and a polar alcohol like isopropanol. The enantiomeric excess is determined by integrating the areas of the two separated peaks in the chromatogram.
Table 3: Common Chiral Stationary Phases (CSPs) for Chromatographic Separation
| Technique | CSP Class | Common Trade Names | Typical Applications |
|---|---|---|---|
| Gas Chromatography (GC) | Derivatized Cyclodextrins | Chirasil-DEX, Rt-βDEX | Volatile compounds, including derivatized alcohols, esters, and ketones. |
| HPLC | Polysaccharide-based | Chiralpak, Chiralcel | Broad range of pharmaceuticals, alcohols, amines, and acids. |
Optical Rotatory Dispersion (ORD) and Circular Dichroism (CD) Spectroscopy for Absolute Configuration Assignment
Optical Rotatory Dispersion (ORD) and Circular Dichroism (CD) are chiroptical techniques that measure the differential interaction of chiral molecules with polarized light. These methods are instrumental in assigning the absolute configuration of a chiral molecule.
Optical Rotatory Dispersion (ORD): ORD measures the change in the angle of optical rotation as a function of the wavelength of plane-polarized light. As the wavelength approaches an electronic absorption band of the chromophore, the rotation undergoes a rapid change, producing a characteristic curve known as a Cotton effect. The sign (positive or negative) of the Cotton effect can be correlated to the absolute configuration of the molecule.
Circular Dichroism (CD): CD spectroscopy measures the differential absorption of left- and right-circularly polarized light by a chiral molecule as a function of wavelength. A CD spectrum consists of positive or negative peaks, also referred to as Cotton effects, which directly correspond to the electronic transitions of the molecule's chromophores.
For a molecule like this compound, which lacks a strong chromophore in the near-UV range, derivatization may be necessary to introduce a suitable chromophore near the stereocenter. The most definitive method for assigning absolute configuration involves a combination of experimental measurement and computational chemistry. The experimental CD or ORD spectrum is measured, and then the spectrum for a known configuration (e.g., the (S)-enantiomer) is calculated using quantum mechanical methods like time-dependent density functional theory (TD-DFT). A match between the sign and shape of the experimental spectrum and the calculated spectrum provides a confident assignment of the absolute configuration.
Table 4: Comparison of ORD and CD Spectroscopy
| Feature | Optical Rotatory Dispersion (ORD) | Circular Dichroism (CD) |
|---|---|---|
| Principle | Measures the rotation of plane-polarized light vs. wavelength. | Measures the differential absorption of circularly polarized light vs. wavelength. |
| Output | A dispersive curve (Cotton effect) showing optical rotation. | An absorption spectrum with positive or negative peaks. |
| Application | Determination of absolute configuration; conformational analysis. | Determination of absolute configuration; analysis of protein secondary structure. |
| Modern Usage | Less common than CD but complementary. | Widely used, often in conjunction with computational methods. |
Advanced Structural Elucidation and Spectroscopic Characterization
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Spin Systems
High-resolution NMR spectroscopy is the cornerstone for determining the precise structure of (3S)-2,2,3,4,4,4-hexafluorobutan-1-ol in solution. The presence of multiple fluorine and hydrogen atoms creates complex spin systems, necessitating advanced NMR techniques for unambiguous signal assignment. The spectra for the (3S)-enantiomer are identical to its (3R)-enantiomer in an achiral solvent.
A 1D proton NMR spectrum, even with fluorine decoupling, can simplify complex multiplets. southampton.ac.uksouthampton.ac.uk For instance, a ¹H{¹⁹F} experiment can collapse the intricate splitting patterns caused by hydrogen-fluorine scalar couplings, revealing simpler multiplets that are easier to interpret. southampton.ac.uksouthampton.ac.uk
Two-dimensional (2D) NMR experiments are indispensable for mapping the intricate network of covalent bonds and spatial relationships within the molecule.
COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are spin-spin coupled, typically through two or three bonds. sdsu.edu For this compound, a COSY spectrum would show a correlation between the proton on C3 and the diastereotopic protons of the CH₂ group at C1, confirming their connectivity through the C2-C3 bond, which lacks a proton.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbon atom they are attached to, mapping ¹J(C-H) couplings. emerypharma.com It is a powerful tool for assigning carbon signals based on the already assigned proton signals. emerypharma.com The HSQC spectrum would show correlations for C1-H, and C3-H.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings (typically ²J(C-H) and ³J(C-H)), which is crucial for piecing together the carbon skeleton. sdsu.edu For example, the protons on C1 would show correlations to C2 and C3, while the proton on C3 would show correlations to C1, C2, and C4.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is instrumental in determining stereochemistry and conformational preferences by identifying protons that are close in space, regardless of their bonding connectivity. researchgate.net For a chiral molecule like this, NOESY can help to understand the preferred rotamers around the C-C bonds by observing spatial proximities between different protons.
| Technique | Purpose | Expected Correlations for this compound |
| COSY | Reveals ³J(H-H) couplings | H1 ↔ H3 |
| HSQC | Shows direct ¹J(C-H) attachments | C1-H1, C3-H3 |
| HMBC | Maps long-range ²⁻³J(C-H) couplings | H1 → C2, C3; H3 → C1, C2, C4 |
| NOESY | Indicates through-space proximity | Can reveal spatial relationships between H1 protons and H3, depending on conformation. |
DOSY is a non-invasive NMR technique that separates the signals of different species in a mixture based on their diffusion coefficients, which are related to their size and shape. ox.ac.uk While primarily used for mixtures, it can also provide insights into self-aggregation and supramolecular assembly. For this compound, which has a hydroxyl group capable of hydrogen bonding, DOSY could be employed to study its aggregation behavior in various solvents and at different concentrations. In a non-aggregating medium, a single diffusion coefficient corresponding to the monomeric species would be observed. The formation of dimers or larger aggregates through hydrogen bonding would result in a slower diffusion coefficient. u-tokyo.ac.jp
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Conformational Studies
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.
FT-IR Spectroscopy: The FT-IR spectrum of this compound would be dominated by a strong, broad absorption band in the 3200-3600 cm⁻¹ region, characteristic of the O-H stretching vibration of the alcohol, broadened by hydrogen bonding. Strong absorptions are also expected in the 1000-1350 cm⁻¹ range, corresponding to C-F stretching modes. The C-O stretching vibration would appear in the 1050-1150 cm⁻¹ region.
Raman Spectroscopy: Raman spectroscopy provides complementary information. While the O-H stretch is typically weak in Raman, the C-F and C-C backbone vibrations are expected to be strong. This can be particularly useful for studying the molecule's conformation, as the vibrational frequencies of the skeletal modes can be sensitive to the dihedral angles.
| Vibrational Mode | Expected FT-IR Frequency (cm⁻¹) ** | Expected Raman Frequency (cm⁻¹) ** | Intensity |
| O-H Stretch | 3200-3600 | 3200-3600 | Strong, Broad (IR); Weak (Raman) |
| C-H Stretch | 2850-3000 | 2850-3000 | Medium (IR); Strong (Raman) |
| C-F Stretch | 1000-1350 | 1000-1350 | Very Strong (IR); Medium (Raman) |
| C-O Stretch | 1050-1150 | 1050-1150 | Strong (IR); Weak (Raman) |
| C-C Stretch | 800-1200 | 800-1200 | Weak (IR); Medium (Raman) |
High-Resolution Mass Spectrometry (HRMS) for Elemental Composition and Fragmentation Pathway Analysis
High-resolution mass spectrometry (HRMS) provides an extremely accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the unambiguous determination of its elemental formula. For C₄H₄F₆O, the expected exact mass is 182.0166.
Electron ionization (EI) or electrospray ionization (ESI) can be used to generate ions. The subsequent fragmentation of the molecular ion provides a "fingerprint" that confirms the structure. Common fragmentation pathways for alcohols include alpha-cleavage and dehydration. libretexts.org
Alpha-Cleavage: This involves the breaking of a C-C bond adjacent to the oxygen atom. For this molecule, cleavage of the C1-C2 bond would be unfavorable as it would place a positive charge on a carbon bearing electron-withdrawing CF₂ group.
Dehydration: Loss of a water molecule (H₂O, 18 Da) is a common fragmentation pathway for alcohols, leading to a fragment ion at m/z 164.0060. libretexts.org
Loss of HF: The presence of fluorine allows for the elimination of hydrogen fluoride (B91410) (HF, 20 Da), a common pathway in fluorinated compounds, which would result in a fragment at m/z 162.0087.
Cleavage of C-F bonds: Loss of a fluorine radical can also occur.
Cleavage of the C3-C4 bond: This would lead to the loss of a trifluoromethyl radical (•CF₃), resulting in a stable secondary carbocation, a significant peak would be expected at m/z 113.0241.
| m/z (Calculated) | Formula | Identity | Fragmentation Pathway |
| 182.0166 | [C₄H₄F₆O]⁺ | Molecular Ion | - |
| 164.0060 | [C₄H₂F₆]⁺ | [M-H₂O]⁺ | Loss of water |
| 162.0087 | [C₄H₃F₅O]⁺ | [M-HF]⁺ | Loss of hydrogen fluoride |
| 113.0241 | [C₃H₄F₃O]⁺ | [M-CF₃]⁺ | Loss of trifluoromethyl radical |
X-ray Crystallography of Derivatives or Co-crystals for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and absolute stereochemistry. wikipedia.org Since this compound is a liquid at room temperature, crystallographic analysis would require either low-temperature crystallization or the formation of a crystalline derivative or co-crystal. nih.gov
Formation of a derivative, such as an ester (e.g., a benzoate (B1203000) or p-nitrobenzoate), can facilitate crystallization. A successful single-crystal X-ray diffraction experiment would provide:
Unambiguous Confirmation of Connectivity: The complete bonding arrangement would be visualized.
Precise Bond Lengths and Angles: Providing insight into the electronic effects of the fluorine substituents.
Solid-State Conformation: The preferred arrangement of the molecule in the crystal lattice would be determined.
Absolute Stereochemistry: Through the use of anomalous dispersion, the absolute configuration at the C3 chiral center could be definitively confirmed as (S). nih.gov
Intermolecular Interactions: The packing of molecules in the crystal would reveal details about hydrogen bonding networks and other non-covalent interactions.
Theoretical and Computational Chemistry Investigations of 3s 2,2,3,4,4,4 Hexafluorobutan 1 Ol
Quantum Chemical Calculations (e.g., DFT, Ab Initio) for Electronic Structure and Reactivity Prediction
Quantum chemical calculations are fundamental to understanding the intrinsic properties of (3S)-2,2,3,4,4,4-hexafluorobutan-1-ol. Methods like Density Functional Theory (DFT) and ab initio calculations are employed to model the electronic structure, which in turn allows for the prediction of its reactivity and spectroscopic properties. These calculations provide a detailed picture of electron distribution, molecular orbitals, and electrostatic potential, which are key determinants of chemical behavior.
For a molecule like this compound, DFT methods, such as B3LYP, are often used in conjunction with basis sets like 6-31G* or aug-cc-pVDZ to achieve a balance between computational cost and accuracy. These methods are instrumental in predicting molecular geometries, vibrational frequencies, and energies of different conformers.
Conformational Analysis and Energy Minima Determination
The presence of multiple rotatable bonds in this compound suggests a complex potential energy surface with several possible conformers. Conformational analysis is crucial for identifying the most stable three-dimensional structures (energy minima) and understanding the molecule's flexibility.
Computational chemists typically perform a systematic scan of the dihedral angles associated with the C-C and C-O bonds to map out the potential energy surface. The resulting low-energy conformers are then subjected to full geometry optimization and frequency calculations to confirm that they represent true energy minima. The relative energies of these conformers, after zero-point vibrational energy correction, determine their population distribution at a given temperature according to the Boltzmann distribution.
Table 1: Hypothetical Relative Energies of this compound Conformers
| Conformer | Dihedral Angle (O-C1-C2-C3) | Relative Energy (kcal/mol) |
|---|---|---|
| A | 60° (gauche) | 0.00 |
| B | 180° (anti) | 1.25 |
| C | -60° (gauche) | 0.15 |
Note: This data is representative and intended for illustrative purposes.
Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)
Quantum chemical calculations are powerful tools for predicting spectroscopic data, which can aid in the experimental characterization of this compound.
NMR Chemical Shifts: The prediction of ¹H, ¹³C, and ¹⁹F NMR chemical shifts is a common application of DFT. rsc.orgnih.gov The GIAO (Gauge-Including Atomic Orbital) method is frequently used for this purpose. Calculated isotropic shielding values are converted to chemical shifts by referencing them against a standard compound, such as tetramethylsilane (B1202638) (TMS) for ¹H and ¹³C, or CFCl₃ for ¹⁹F. Accurate prediction of NMR spectra can help in assigning peaks in experimental spectra and confirming the molecular structure. researchgate.netnih.gov
Vibrational Frequencies: The calculation of vibrational frequencies (IR and Raman spectra) is another important application. These calculations not only predict the positions of vibrational bands but also their intensities. The calculated frequencies are often scaled by an empirical factor to correct for anharmonicity and other systematic errors in the theoretical model. This information is invaluable for interpreting experimental vibrational spectra.
Table 2: Predicted Vibrational Frequencies for a Representative Fluorinated Alcohol
| Vibrational Mode | Calculated Frequency (cm⁻¹) | Scaled Frequency (cm⁻¹) |
|---|---|---|
| O-H stretch | 3850 | 3658 |
| C-H stretch | 3050 | 2928 |
| C-F stretch | 1150 | 1104 |
Note: This data is based on typical values for similar molecules and is for illustrative purposes.
Molecular Dynamics Simulations for Solvent Effects and Intermolecular Interactions
While quantum chemical calculations are excellent for studying individual molecules, molecular dynamics (MD) simulations are better suited for investigating the behavior of molecules in a condensed phase, such as in a solvent. MD simulations model the movement of atoms and molecules over time, providing insights into dynamic processes and intermolecular interactions.
Reaction Mechanism Elucidation via Transition State Theory and Reaction Pathways
Computational chemistry plays a vital role in elucidating the mechanisms of chemical reactions. By mapping out the potential energy surface of a reaction, it is possible to identify reactants, products, intermediates, and, most importantly, transition states. Transition state theory (TST) provides a framework for calculating reaction rates from the properties of the transition state. wikipedia.org
For this compound, theoretical methods can be used to study various reactions, such as its oxidation, dehydration, or substitution reactions. By locating the transition state structure for a given reaction and calculating its energy relative to the reactants (the activation energy), one can predict the reaction rate and understand the factors that influence it. The intrinsic reaction coordinate (IRC) method can be used to confirm that the identified transition state connects the desired reactants and products.
Solvation Models and Their Influence on Chemical Behavior and Reactivity
The solvent can have a profound effect on the behavior and reactivity of a molecule. Computational models for solvation are therefore essential for accurate predictions. There are two main types of solvation models:
Explicit Solvation Models: In these models, individual solvent molecules are included in the simulation. This approach is computationally expensive but provides a detailed description of solute-solvent interactions. Explicit solvation is typically used in MD simulations.
Implicit Solvation Models (Continuum Models): In these models, the solvent is treated as a continuous medium with a given dielectric constant. The Polarizable Continuum Model (PCM) is a popular example. These models are computationally less demanding and are often used in conjunction with quantum chemical calculations to estimate the effect of the solvent on properties like conformational energies and reaction barriers.
The choice of solvation model can significantly impact the predicted chemical behavior of this compound. For instance, the relative energies of its conformers can change in a polar solvent compared to the gas phase due to differences in their dipole moments. Similarly, the activation energy of a reaction can be altered by the stabilizing or destabilizing effect of the solvent on the reactants and the transition state.
Mechanistic Investigations of Chemical Reactions Involving 3s 2,2,3,4,4,4 Hexafluorobutan 1 Ol
Role as a Brønsted Acid Catalyst or Co-catalyst in Organic Transformations
(3S)-2,2,3,4,4,4-hexafluorobutan-1-ol, like other highly fluorinated alcohols, exhibits enhanced Brønsted acidity compared to its non-fluorinated analogs. The presence of six electron-withdrawing fluorine atoms in close proximity to the hydroxyl group significantly polarizes the O-H bond, facilitating proton donation. This increased acidity allows it to function as a potent Brønsted acid catalyst or co-catalyst in a variety of organic transformations.
In its capacity as a catalyst, the alcohol can protonate substrates, thereby activating them towards nucleophilic attack. This is particularly effective for reactions involving carbonyl compounds, imines, and epoxides, where protonation of the oxygen or nitrogen atom enhances the electrophilicity of the carbonyl or iminium carbon, or facilitates ring-opening of the epoxide.
As a co-catalyst, this compound can work in concert with other catalysts, such as Lewis acids or transition metals. In such synergistic catalytic systems, the fluorinated alcohol can assist in protonolysis steps, regenerate the active catalyst, or modulate the reactivity of the catalytic species through hydrogen bonding. For instance, in certain metal-catalyzed reactions, the fluorinated alcohol can influence the ligand sphere of the metal center, thereby impacting the catalytic activity and selectivity.
The table below illustrates the comparative Brønsted acidity of this compound with other alcohols, highlighting its potential as an acidic catalyst.
| Alcohol | pKa (in water, approximate) |
| Ethanol | 16.0 |
| 2,2,2-Trifluoroethanol (TFE) | 12.4 |
| 1,1,1,3,3,3-Hexafluoroisopropanol (HFIP) | 9.3 |
| This compound | Estimated to be between 9 and 12 |
Note: The pKa of this compound is estimated based on the values of structurally similar fluorinated alcohols.
Participation in Hydrogen Bonding Networks and Their Impact on Reaction Kinetics
The hydroxyl group of this compound is a strong hydrogen bond donor, a property that is amplified by the inductive effect of the fluorine atoms. This enables it to form robust hydrogen bonding networks with substrates, reagents, and transition states. These interactions can have a profound impact on reaction kinetics by stabilizing key intermediates and transition states, thereby lowering the activation energy of the reaction.
In reactions where a charge separation develops in the transition state, the ability of this compound to solvate and stabilize charged species through hydrogen bonding can lead to significant rate enhancements. For example, in nucleophilic substitution reactions, it can stabilize the leaving group as it departs, and in reactions involving carbonyl compounds, it can stabilize the partial negative charge that develops on the oxygen atom in the transition state.
The organized, three-dimensional structure of these hydrogen bonding networks can also play a crucial role in orienting reactants into a favorable geometry for reaction, a phenomenon often referred to as "supramolecular catalysis." This pre-organization of reactants can reduce the entropic penalty of the reaction, leading to an increase in the reaction rate.
The following table provides a qualitative overview of the impact of hydrogen bonding from this compound on the kinetics of different reaction types.
| Reaction Type | Role of Hydrogen Bonding | Expected Impact on Reaction Rate |
| Nucleophilic Acyl Substitution | Stabilization of the tetrahedral intermediate | Acceleration |
| SN1 Reactions | Stabilization of the carbocation intermediate and leaving group | Acceleration |
| Diels-Alder Reactions | Activation of the dienophile through hydrogen bonding to a Lewis basic site | Acceleration |
| E2 Eliminations | Stabilization of the leaving group | Acceleration |
Solvent Effects in Fluorinated Alcohol-Mediated Reactions
Fluorinated alcohols, including this compound, possess a unique combination of properties that make them highly effective solvents for a wide range of chemical reactions. These properties include high polarity, strong hydrogen bond donating ability, and low nucleophilicity.
The high polarity of fluorinated alcohols allows them to dissolve a broad spectrum of organic and inorganic compounds, including polar and charged species. This is particularly advantageous for reactions that involve ionic intermediates or reagents. The low nucleophilicity of the hydroxyl group, a consequence of the electron-withdrawing fluorine atoms, prevents the solvent from participating in unwanted side reactions, such as solvolysis.
The use of fluorinated alcohols as solvents has been shown to have a "remarkable effect" on many organic reactions, leading to enhanced reactivity, improved yields, and in some cases, altered selectivity. rsc.org For instance, in transition metal-catalyzed C-H functionalization reactions, fluorinated alcohols can promote the desired transformation while minimizing side reactions. rsc.org The ability of these solvents to stabilize cationic intermediates is also a key factor in their effectiveness.
The table below summarizes the key solvent properties of this compound in comparison to common organic solvents.
| Solvent | Dielectric Constant (ε) | Hydrogen Bond Donor Acidity (α) |
| Dichloromethane | 9.1 | 0.13 |
| Tetrahydrofuran (THF) | 7.5 | 0.00 |
| Acetonitrile | 37.5 | 0.19 |
| 1,1,1,3,3,3-Hexafluoroisopropanol (HFIP) | 16.7 | 1.96 |
| This compound | High (estimated) | High (estimated) |
Note: The dielectric constant and hydrogen bond donor acidity for this compound are estimated based on the properties of similar fluorinated alcohols.
Reaction Stereochemistry and Enantiomeric Induction Mechanisms
As a chiral molecule, this compound has the potential to induce enantioselectivity in chemical reactions. When used as a chiral solvent, co-solvent, or additive, it can create a chiral environment that differentiates between the transition states leading to the two enantiomers of the product. This differentiation arises from the formation of diastereomeric solvates or complexes with the reactants and transition states.
The mechanism of enantiomeric induction by a chiral fluorinated alcohol can involve several factors. The chiral alcohol can form specific hydrogen bonding interactions with a prochiral substrate, orienting it in a way that favors the approach of a reagent from one face over the other. In reactions involving a chiral catalyst, the chiral alcohol can act as a chiral ligand or co-catalyst, modifying the chiral environment of the catalyst and enhancing its enantioselectivity.
The use of chiral fluorinated alcohols is an emerging strategy in asymmetric synthesis. rsc.org Their unique properties allow for the tuning of non-covalent interactions, which can be a powerful tool for controlling the stereochemical outcome of a reaction. nih.gov The combination of chirality and the specific properties of fluorinated alcohols makes this compound a promising candidate for the development of new asymmetric transformations.
The following table provides hypothetical examples of how this compound might influence the enantiomeric excess (e.e.) of a reaction when used as a chiral additive.
| Reaction | Achiral Solvent | With this compound (additive) |
| Asymmetric Aldol Reaction | 0% e.e. (racemic) | >0% e.e. (enantioenriched) |
| Prochiral Ketone Reduction | 0% e.e. (racemic) | >0% e.e. (enantioenriched) |
| Asymmetric Michael Addition | 0% e.e. (racemic) | >0% e.e. (enantioenriched) |
Note: The enantiomeric excess values are illustrative and would depend on the specific reaction conditions and substrates.
Applications in Advanced Chemical Synthesis and Materials Science Non Biological Focus
Utility as a Chiral Building Block in Asymmetric Synthesis
Chiral building blocks are fundamental to asymmetric synthesis, enabling the construction of enantiomerically pure molecules. google.com The presence of both a hydroxyl group for further functionalization and a chiral center adjacent to a sterically demanding and electronically distinct hexafluorinated moiety makes (3S)-2,2,3,4,4,4-hexafluorobutan-1-ol an intriguing precursor for complex molecular architectures.
The design and synthesis of novel chiral ligands and organocatalysts are paramount for advancing asymmetric catalysis. Chiral phosphine (B1218219) ligands, for instance, are pivotal in many transition-metal-catalyzed reactions, where they create an asymmetric environment around the metal center that dictates the enantioselectivity of the transformation. While a vast number of chiral ligands have been developed from various backbones, the incorporation of fluorinated groups is a known strategy to modulate catalyst activity and selectivity.
Although specific examples of this compound being directly converted into widely used chiral ligands or organocatalysts are not extensively documented in publicly available research, its structure is well-suited for such applications. The hydroxyl group can be readily converted into other functionalities, such as amines or phosphines, which are common coordinating groups in ligands. The chiral hexafluorobutyl fragment would offer a unique steric and electronic profile, potentially creating a well-defined chiral pocket to influence the stereochemical outcome of a catalyzed reaction. The development of organocatalysts often involves leveraging fluorous interactions for catalyst recovery, a strategy for which derivatives of this alcohol would be highly suitable. ambeed.com
The incorporation of fluorine into organic molecules can profoundly alter their physical and chemical properties, a strategy widely employed in the development of pharmaceuticals, agrochemicals, and materials. ambeed.com this compound serves as a valuable building block for introducing the chiral hexafluorobutyl moiety into more complex structures.
A primary route for its use in synthesis involves converting the alcohol into a better leaving group. For instance, it can be reacted with p-toluenesulfonyl chloride in the presence of a base like pyridine (B92270) to form 2,2,3,4,4,4-hexafluorobutyl tosylate. google.com This tosylate derivative is an effective electrophile that allows the hexafluorobutyl group to be introduced into various molecules through nucleophilic substitution reactions. google.com
Furthermore, the racemic form of 2,2,3,4,4,4-hexafluorobutan-1-ol is utilized as a precursor in patented industrial syntheses. It is a key starting material in the preparation of fluorinated ethers and fluorinated carbonates, which are used as solvents in lithium battery electrolytes. google.comgoogle.com For example, it is reacted with ethylchloroformate in the presence of triethylamine (B128534) to produce fluorinated carbonate compounds. google.com Another application involves its use in producing lubricant additives, where it is reacted with alkyl- or alkenylsuccinic acid derivatives to form esters that function as dispersants for nanocarbon particles in base oils. bohrium.com
Employment as a Specialized Reaction Solvent or Co-solvent System
The choice of solvent can dramatically influence the outcome of a chemical reaction, affecting reaction rates, equilibria, and selectivity. researchgate.net Fluorinated alcohols, in particular, possess a unique set of properties, including high polarity, strong hydrogen-bond donating ability, low nucleophilicity, and distinct miscibility profiles, which make them effective in promoting or mediating specific types of transformations.
The specific influence of this compound as a solvent on reaction selectivity and yield is not extensively detailed in dedicated studies. However, the properties of similar fluorinated solvents suggest significant potential. Fluorinated solvents can stabilize charged intermediates and transition states through strong hydrogen bonding without acting as a competing nucleophile. In asymmetric catalysis, a chiral solvent can, in principle, create a chiral environment that influences the stereochemical pathway of a reaction, leading to enantiomeric excess in the product. While this is a recognized strategy, the specific application and quantitative impact of this particular chiral alcohol as a reaction medium remain an area for further investigation.
Beyond its use as a conventional solvent, 2,2,3,4,4,4-hexafluorobutanol (HFB) has been utilized in the formulation of novel solvent systems. One such application is in the creation of supramolecular solvents (SUPRAS). smolecule.com SUPRAS are nanoscale micelle polymers formed by the self-assembly of amphiphilic molecules in a specific solvent mixture. In one documented case, HFB was used as a coacervation inducer and density regulator in combination with the amphiphile farnesol (B120207) to prepare a new supramolecular solvent. This SUPRAS was then employed in an advanced analytical separation technique (dispersive liquid-liquid microextraction), demonstrating the role of HFB in creating unique, structured reaction and extraction media.
Integration into Novel Polymeric Materials and Surface Modifiers
The incorporation of highly fluorinated moieties into polymers is a well-established strategy for creating materials with low surface energy, high thermal stability, chemical resistance, and specific optical properties. 2,2,3,4,4,4-Hexafluorobutan-1-ol, primarily through its derivatives, is a valuable precursor for such materials.
The alcohol is first converted to an intermediate like 2,2,3,4,4,4-hexafluorobutyl tosylate or a methacrylate (B99206) monomer. These monomers can then be polymerized to create fluoropolymers. These polymers are used to modify existing materials or to create new ones with enhanced properties. For example, an epoxy-terminated poly(2,2,3,4,4,4-hexafluorobutyl methacrylate) has been synthesized and incorporated into epoxy resins. The resulting modified thermosets exhibit improved thermal and surface stability compared to the unmodified epoxy.
The unique properties imparted by the hexafluorobutyl group are leveraged in several high-performance applications. In photonics, materials containing this moiety are used to create anti-reflective coatings for solar cells, displays, and ophthalmic devices due to their optical clarity and specific refractive index. In the biomedical field, these fluorinated compounds are used to create non-stick coatings on implants, which can reduce bacterial adhesion and the formation of biofilms.
Below is a table summarizing these applications.
| Application Area | Method of Integration | Resulting Properties & Outcomes |
| Epoxy Thermosets | Incorporated as a fluoropolymer of epoxy-terminated poly(2,2,3,4,4,4-hexafluorobutyl methacrylate) into an epoxy resin. | Improved surface stability and higher thermal stability. |
| Photonics | Used in polymeric materials for anti-reflective coatings on solar cells, displays, and contact lenses. | Good optical clarity, reduced glare, and enhanced light transmission. |
| Biomedical Implants | Used to create non-stick surface coatings via plasma-assisted deposition. | Reduced tendency for bacterial colonization and biofilm formation, helping to prevent infections. |
| Lubricant Additives | Reacted to form mono- or diesters of alkylsuccinic acid. | Acts as a dispersant to prevent agglomeration of nanoparticles in base oil, reducing friction. bohrium.com |
Role in Non-Aqueous Electrolyte Systems for Energy Storage Devices
While direct research on this compound in non-aqueous electrolyte systems is not extensively documented in publicly available literature, the known effects of fluorinated compounds in battery and fuel cell electrolytes allow for a scientifically grounded projection of its potential role. Fluorinated solvents and additives are increasingly investigated for their ability to enhance the safety and performance of energy storage devices such as lithium-ion batteries.
The incorporation of fluorinated molecules like hexafluorobutanol (B8617197) isomers into electrolytes can lead to several beneficial effects. The strong electron-withdrawing nature of fluorine atoms can increase the oxidative stability of the electrolyte, which is crucial for the development of high-voltage batteries. A higher oxidative stability prevents the electrolyte from decomposing at the cathode surface, leading to a longer cycle life and improved safety.
Furthermore, the presence of fluorine can modify the composition and stability of the solid electrolyte interphase (SEI) on the anode and the cathode electrolyte interphase (CEI). A stable and robust SEI is critical for preventing continuous electrolyte decomposition and ensuring the long-term cycling stability of the battery. Fluorinated compounds can contribute to the formation of a more effective SEI layer, potentially rich in lithium fluoride (B91410) (LiF), which is known for its stability and ability to conduct lithium ions while being electronically insulating.
The chirality of this compound could introduce an additional dimension of control over the electrolyte's properties. Chiral molecules can influence the solvation structure of lithium ions and their transport through the electrolyte and at the electrode-electrolyte interface. This could potentially lead to improved ionic conductivity and more uniform lithium deposition, thereby suppressing the formation of dendrites, which are a major safety concern in lithium-metal batteries.
Illustrative Properties of Fluorinated Alcohols in Electrolyte Systems:
| Property | Potential Effect of this compound |
| Oxidative Stability | Potentially higher than non-fluorinated analogues, enabling use with high-voltage cathodes. |
| SEI/CEI Formation | May contribute to the formation of a stable, LiF-rich interphase, enhancing cycle life. |
| Ionic Conductivity | Chirality and polarity could influence Li+ solvation and transport properties. |
| Safety | Higher flash point and lower flammability compared to conventional carbonate solvents. |
This table is illustrative and based on the known effects of similar fluorinated compounds in battery electrolytes. Specific data for this compound is not currently available.
Development as a Component in Functional Fluids
The distinct properties imparted by the hexafluoro- substitution make this compound a candidate for development as a component in high-performance functional fluids, such as heat transfer fluids and specialized lubricants.
Heat Transfer Fluids:
Moreover, the low surface tension and viscosity that are characteristic of many fluorinated liquids could lead to improved heat transfer efficiency by promoting better surface wetting and turbulent flow. The non-flammable nature of many highly fluorinated compounds would also be a significant safety advantage in heat transfer systems.
Specialized Lubricants:
In the field of lubrication, fluorinated compounds are utilized for their exceptional stability under extreme conditions of temperature, pressure, and chemical exposure. chemimpex.com The presence of fluorine atoms can create a low-shear-strength film that reduces friction and wear between moving surfaces.
This compound could serve as a base oil or an additive in specialized lubricants. Its polarity, due to the hydroxyl group, combined with the oleophobicity of the fluorinated chain, could lead to unique interfacial properties. The chiral nature of the molecule could also be explored for applications requiring specific molecular recognition or ordering at lubricated surfaces, potentially leading to novel lubrication mechanisms.
Illustrative Properties of Fluorinated Alcohols as Functional Fluids:
| Property | Potential Advantage of this compound |
| Thermal Stability | High resistance to decomposition at elevated temperatures. |
| Chemical Inertness | Suitable for use in chemically aggressive environments. |
| Viscosity Index | Potential for a low change in viscosity over a wide temperature range. |
| Lubricity | May form a low-friction film under boundary lubrication conditions. |
| Dielectric Properties | The presence of fluorine often leads to low dielectric constants, which can be useful in certain applications. |
This table is illustrative and based on the general properties of similar fluorinated fluids. Specific data for this compound is not currently available.
Environmental Behavior and Degradation Pathways of 3s 2,2,3,4,4,4 Hexafluorobutan 1 Ol
Photochemical Degradation Studies in Simulated Atmospheric and Aquatic Environments
Atmospheric Degradation:
The primary anticipated pathway for the removal of (3S)-2,2,3,4,4,4-hexafluorobutan-1-ol from the atmosphere is through photochemical degradation initiated by hydroxyl (OH) radicals. While specific kinetic data for this compound is unavailable, studies on other volatile fluorinated alcohols, such as fluorotelomer alcohols (FTOHs), provide a basis for understanding its likely atmospheric fate. nih.govacs.org
The atmospheric lifetime of FTOHs is estimated to be in the range of 10 to 80 days, with a commonly cited average of about 20 days. acs.org This relatively long lifetime allows for widespread atmospheric transport before degradation occurs. The degradation process is expected to lead to the formation of various intermediate products, ultimately resulting in the formation of perfluorinated carboxylic acids (PFCAs). nih.govacs.org Smog chamber experiments have demonstrated that the atmospheric oxidation of FTOHs can produce a range of PFCAs. nih.govacs.org
Aquatic Degradation:
Direct photolysis of this compound in aquatic environments is not expected to be a significant degradation pathway. The carbon-fluorine bond is exceptionally strong, making the compound resistant to direct cleavage by sunlight. However, indirect photochemical degradation may occur in the presence of photosensitizers, such as dissolved organic matter, which can generate reactive oxygen species (e.g., hydroxyl radicals) that can initiate the degradation process.
Studies on the aquatic photolysis of other fluorinated compounds have shown that degradation can proceed through hydroxylation and cleavage of C-F bonds, leading to the release of fluoride (B91410) ions. nih.gov The efficiency of these processes is highly dependent on water chemistry, including pH and the concentration of dissolved organic matter.
A summary of expected photochemical degradation parameters, based on related compounds, is presented in the table below.
| Parameter | Atmospheric Environment | Aquatic Environment |
| Primary Degradation Pathway | Reaction with OH radicals | Indirect photolysis via reactive oxygen species |
| Estimated Half-life | ~20 days (based on FTOHs) | Not readily available, expected to be long |
| Key Degradation Products | Perfluorinated carboxylic acids (PFCAs) | Fluoride ions, smaller fluorinated compounds |
Biotransformation and Biodegradation Potential in Environmental Compartments
The potential for microbial degradation of this compound is a critical aspect of its environmental fate. While specific studies on this compound are lacking, research on the biodegradation of FTOHs provides significant insights.
Microorganisms, particularly certain strains of bacteria such as Pseudomonas, have been shown to biodegrade FTOHs. researchgate.net The initial step in the aerobic biodegradation of FTOHs is typically the oxidation of the primary alcohol group to an aldehyde, followed by further oxidation to a carboxylic acid, forming a fluorotelomer carboxylic acid (FTCA). researchgate.net
From the FTCA intermediate, several degradation pathways are possible. One pathway involves the formation of an unsaturated FTCA (FTUCA), which can then undergo further degradation, potentially leading to the cleavage of carbon-fluorine bonds and the formation of shorter-chain PFCAs. researchgate.netresearchgate.net The presence of co-substrates, like alkanes, has been observed to enhance the biodegradation rates of FTOHs.
Although the perfluorinated alkyl chain is generally considered recalcitrant to microbial attack due to the strength of the C-F bond, some studies have provided evidence of defluorination and mineralization of FTOHs by microbial consortia. acs.org This indicates that, under favorable conditions, complete breakdown of these compounds is possible.
The table below summarizes the key aspects of the biotransformation potential of compounds similar to this compound.
| Aspect | Description |
| Degrading Microorganisms | Primarily bacteria, including alkane-degrading strains like Pseudomonas. researchgate.net |
| Initial Transformation Step | Oxidation of the alcohol to a carboxylic acid (FTCA). researchgate.net |
| Key Intermediates | Fluorotelomer aldehydes (FTALs), Fluorotelomer carboxylic acids (FTCAs), Unsaturated fluorotelomer carboxylic acids (FTUCAs). researchgate.net |
| Final Degradation Products | Shorter-chain perfluorinated carboxylic acids (PFCAs), Fluoride ions. acs.orgresearchgate.net |
| Enhancing Factors | Presence of co-substrates (e.g., alkanes). |
Sorption and Transport Mechanisms in Soil and Water Systems
The movement of this compound through soil and water is governed by its sorption characteristics. Sorption to soil organic matter and mineral surfaces can retard its transport, while its solubility in water will influence its mobility in aqueous systems.
For non-polar organic compounds, the organic carbon-water (B12546825) partition coefficient (Koc) is a key parameter used to predict sorption. Chemicals with low Koc values tend to be more mobile in soil. Given the polar alcohol functional group and the relatively short carbon chain of this compound, it is expected to have a relatively low Koc value and thus be mobile in soil and readily transported with groundwater.
The transport of this compound between water and the atmosphere is influenced by its Henry's Law constant. While a specific value for this compound is not available, fluorinated alcohols are known to be volatile, suggesting a potential for transfer from water to the atmosphere.
The table below presents expected physicochemical properties relevant to the sorption and transport of this compound, based on general principles for similar compounds.
| Property | Expected Characteristic | Implication for Environmental Transport |
| Water Solubility | High | High mobility in aquatic systems and potential for groundwater contamination. |
| Organic Carbon-Water Partition Coefficient (Koc) | Low | Limited sorption to soil organic matter, leading to high mobility in soil. |
| Henry's Law Constant | Moderate to High | Potential for volatilization from water to the atmosphere. |
| Vapor Pressure | High | Volatility contributes to atmospheric transport. |
Assessment of Environmental Persistence (P) through Chemical Structure Analysis
The chemical structure of this compound provides strong indications of its potential for environmental persistence. The presence of multiple carbon-fluorine bonds is the most significant factor contributing to its stability.
The C-F bond is the strongest single bond in organic chemistry, with a bond dissociation energy significantly higher than that of C-H or C-C bonds. This high bond strength makes the fluorinated portion of the molecule highly resistant to both chemical and biological degradation.
The primary alcohol group is the most reactive site in the molecule and is the likely point of initial attack by both photochemical and biological processes, as discussed in the preceding sections. However, the degradation products, particularly the resulting perfluorinated carboxylic acids, are known to be extremely persistent in the environment.
Advanced Analytical Methods for Detection and Quantification of 3s 2,2,3,4,4,4 Hexafluorobutan 1 Ol in Complex Matrices
Chromatographic Techniques (e.g., GC-MS, LC-MS/MS) with Specialized Derivatization
Chromatographic methods coupled with mass spectrometry are powerful tools for the analysis of fluorinated compounds. However, for alcohols like (3S)-2,2,3,4,4,4-hexafluorobutan-1-ol, direct analysis can be hampered by low volatility for Gas Chromatography (GC) and poor ionization efficiency for Liquid Chromatography-Mass Spectrometry (LC-MS). researchgate.net Chemical derivatization is a crucial step to overcome these limitations by converting the analyte into a form that is more amenable to analysis, thereby enhancing sensitivity and chromatographic performance. libretexts.org
For GC-MS analysis, derivatization reactions such as silylation or acylation are employed to replace the active hydrogen of the hydroxyl group. libretexts.org This process increases the volatility and thermal stability of the compound, allowing for lower detection limits. While GC-MS is a preferred method for certain volatile fluorinated compounds, its sensitivity can be limited for some fluorotelomer alcohols (FTOHs), with instrument detection limits (IDLs) reported in the range of 0.8–20 µg/L. pku.edu.cn
For LC-MS/MS, which is often used for a broader range of per- and polyfluoroalkyl substances (PFAS), FTOHs may not ionize efficiently. researchgate.net Derivatization with a reagent that introduces an easily ionizable group can dramatically improve sensitivity. A notable example is the use of dansyl chloride (DNS) as a derivatizing agent for FTOHs. pku.edu.cnnih.gov This reaction, catalyzed by 4-(dimethylamino)-pyridine (DMAP), attaches the dansyl group to the alcohol, significantly enhancing its ionization efficiency in electrospray ionization (ESI) mode. nih.gov This approach has been shown to lower the IDLs by a factor of 7.5 to 241 compared to analysis without derivatization and 57 to 357 times lower than previous GC-MS methods. pku.edu.cnnih.gov The application of such a derivatization strategy to this compound would be expected to yield similar enhancements in sensitivity for its quantification in complex matrices.
Furthermore, advanced LC-MS techniques are critical for resolving isomers, which is essential for the specific analysis of the (3S) stereoisomer. The use of specialized chromatographic columns and optimized mobile phases in conjunction with tandem mass spectrometry (MS/MS) allows for the separation and distinct quantification of isomeric compounds that would otherwise be indistinguishable. imtaktusa.comresearchgate.netomicsonline.org
| Compound | IDL without Derivatization (UPLC-MS/MS, µg/L) | IDL with Dansyl Derivatization (UPLC-MS/MS, µg/L) | IDL by GC/MS (µg/L) | Reference |
|---|---|---|---|---|
| 4:2 FTOH | 3.43 | 0.014 | 5.0 | pku.edu.cnnih.gov |
| 6:2 FTOH | 0.105 | 0.015 | - | pku.edu.cnnih.gov |
| 8:2 FTOH | 0.067 | 0.014 | 0.8 | pku.edu.cnnih.gov |
| 10:2 FTOH | 0.093 | 0.0093 | - | pku.edu.cnnih.gov |
Application of Quantitative Nuclear Magnetic Resonance (qNMR) for Precise Concentration Determination
Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, particularly ¹⁹F qNMR, has emerged as a powerful primary analytical method for the precise concentration determination of fluorine-containing compounds. numberanalytics.comdiva-portal.org Unlike chromatographic techniques, qNMR does not require an identical standard of the analyte for quantification; instead, a certified internal standard of a different compound can be used. acgpubs.org The integral of a ¹⁹F NMR signal is directly proportional to the number of fluorine nuclei contributing to it, allowing for accurate and direct quantification. numberanalytics.com
The key advantages of ¹⁹F qNMR for analyzing compounds like this compound include:
High Sensitivity and Selectivity: The ¹⁹F nucleus has a high gyromagnetic ratio and 100% natural abundance, making it a highly sensitive nucleus for NMR experiments. numberanalytics.com
Wide Chemical Shift Range: The large chemical shift dispersion in ¹⁹F NMR reduces the likelihood of signal overlap, even in complex mixtures, which is a common challenge in ¹H NMR. numberanalytics.comdiva-portal.org
Direct Quantification: The method allows for the determination of absolute concentrations and purities without the need for analyte-specific calibration curves. ox.ac.uk
For accurate qNMR measurements, several experimental parameters must be carefully optimized. The relaxation delay (d1) is a critical parameter that must be set to at least five times the longest spin-lattice relaxation time (T1) of both the analyte and the internal standard to ensure complete relaxation of the nuclei between scans. acgpubs.org A study on potassium perfluorooctanesulfonate (B1231939) (PFOS-K) determined T1 values to be around 2.2 seconds, leading to the use of a conservative 60-second relaxation delay for highly accurate quantification. acgpubs.org The application of noise-reduced ¹⁹F-NMR techniques has further enhanced sensitivity, enabling the quantification of unknown PFAS at nanomolar concentrations in environmental and biological samples. researchgate.net
| Compound | Proposed Method Purity | Reference Value | Accuracy Relative to Reference (%) | Reference |
|---|---|---|---|---|
| Flusulfamide | 0.996 (±0.002) | 1.001 (±0.008) | -0.5 | acgpubs.org |
| Diflubenzuron | 0.997 (±0.005) | 1.012 (±0.009) | -1.5 | acgpubs.org |
Development of Electrochemical Sensors for Specific Detection
Electrochemical sensors offer a promising avenue for the rapid, cost-effective, and specific detection of organofluorine compounds. While the development of a sensor specifically for this compound has not been widely reported, progress in designing sensors for other PFAS provides a strong foundation for future development. acs.org
A key strategy in designing these sensors involves leveraging the unique interactions of fluorine atoms. For instance, a label-free electrochemical sensor for perfluorooctanoic acid (PFOA) was developed using a fluorine-functionalized copper-based metal-organic framework (F–Cu–NH₂BDC). acs.org The detection mechanism relies on specific fluorine-fluorine (F-F) interactions between the sensor's surface and the PFOA molecules. This interaction induces aggregation of PFOA on the sensor, which inhibits electron transfer and causes a measurable decrease in the inherent electrochemical redox signal of the sensor material. acs.org
This approach demonstrated exceptional performance, achieving an extremely low detection limit and a wide linear range, surpassing many existing sensor types. acs.org The principles of this design, utilizing specific non-covalent interactions driven by the fluorinated moieties, could be adapted for the detection of this compound. The development would involve tailoring the sensor's recognition element to specifically interact with the hexafluorobutyl structure. Other research has explored luminescent MOFs that can act as switchable sensors for both fluoride (B91410) ions and PFOA, further highlighting the potential of advanced materials in this field. rsc.org
| Parameter | Value | Reference |
|---|---|---|
| Analyte | Perfluorooctanoic acid (PFOA) | acs.org |
| Detection Limit | 3.54 pM | acs.org |
| Linear Range | 5 pM to 500 µM | acs.org |
| Sensing Mechanism | Fluorine-Fluorine Interactions | acs.org |
Speciation and Isotopic Analysis Techniques for Source Apportionment
Identifying the origin of environmental contaminants is crucial for remediation and regulation. Compound-Specific Isotope Analysis (CSIA) is a powerful tool for tracing the sources and transformation pathways of organic pollutants, including fluorinated compounds. rsc.org This technique measures the ratio of stable isotopes (e.g., ¹³C/¹²C) within a specific compound, which can vary depending on the manufacturing process and subsequent environmental degradation. rsc.orggoldschmidt.info
Advanced analytical methods are required to perform CSIA on organofluorine compounds. One such method combines gas chromatography with an isotope ratio infrared spectrometer (GC-IRIS). rsc.org This technique has been successfully developed for the carbon isotope analysis of perfluorinated carboxylic acids and ethers. The method provides distinct δ¹³C signatures for different compounds, which can serve as fingerprints to differentiate sources. rsc.org
Another cutting-edge technique involves the use of High-Performance Liquid Chromatography (HPLC) coupled with Orbitrap Mass Spectrometry (Orbitrap-MS). goldschmidt.info This approach allows for the stable isotopic analysis of PFAS without the need for combustion, which is often difficult for these thermally stable compounds. The soft ionization technique (ESI) keeps the molecules intact, enabling multi-element, compound-specific isotope analysis. goldschmidt.info By combining multiple isotopic systems, a multi-dimensional "fingerprinting" approach can be developed to distinguish between different sources and environmental processes affecting compounds like this compound. goldschmidt.info
| Compound | δ¹³C Signature (‰) | Reference |
|---|---|---|
| Heptafluorobutyric acid | -26.1 ± 0.3 | rsc.org |
| Perfluoro-2-butyltetrahydrofuran | -30.1 ± 0.3 | rsc.org |
| Trifluoroacetic acid | -30.2 ± 0.3 | rsc.org |
| Perfluoropentanoic acid | -41.0 ± 0.2 | rsc.org |
| Perfluorobutyl methyl ether | -45.3 ± 0.2 | rsc.org |
| Perfluoropropyl vinyl ether | -55.9 ± 0.4 | rsc.org |
Future Research Directions and Emerging Opportunities for 3s 2,2,3,4,4,4 Hexafluorobutan 1 Ol
Exploration of Novel Catalytic Roles and Reaction Design Principles
The distinct electronic and steric properties conferred by the hexafluorinated backbone of (3S)-2,2,3,4,4,4-hexafluorobutan-1-ol, combined with its chiral nature, present intriguing possibilities for its use in catalysis. Future research should be directed towards elucidating its potential as both a catalyst and a reaction mediator.
Fluorinated alcohols are known for their strong hydrogen-bonding donor ability and low nucleophilicity, which allows them to promote organic reactions, sometimes in the absence of a traditional catalyst. researchgate.net These properties can be harnessed for various reaction types, including nucleophilic substitutions, annulations, and electrophilic reactions. researchgate.net The future exploration of this compound in this context could reveal its efficacy in promoting reactions with high selectivity and efficiency. Its chirality, in particular, could be instrumental in developing novel asymmetric catalytic systems.
Furthermore, fluorinated alcohols are recognized as a unique medium for clean and selective reactions. researchgate.net Research into using this compound as a solvent or co-solvent could lead to the development of greener and more sustainable chemical processes. Its potential to enhance reaction rates and selectivities, while being easily recoverable, makes it an attractive alternative to conventional volatile organic solvents.
Sustainable Synthesis and Circular Economy Approaches for Fluorinated Compounds
The increasing focus on green chemistry necessitates the development of sustainable synthetic routes for organofluorine compounds. researchgate.netmdpi.com Future research should prioritize the development of environmentally benign methods for the synthesis of this compound, minimizing waste and the use of hazardous reagents. This includes exploring biocatalytic methods and the use of renewable starting materials.
The principles of a circular economy, aimed at minimizing waste and maximizing resource utilization, are also highly relevant to the production and use of fluorinated compounds. europa.eu Research in this area could focus on developing methods for the recovery and recycling of this compound from industrial processes. Given the persistence of some fluorinated compounds in the environment, designing circular pathways is crucial for long-term sustainability. societechimiquedefrance.fr
Innovations in fluorination chemistry, such as late-stage fluorination and the use of novel fluorinating agents, could also contribute to more sustainable synthetic strategies. mdpi.comcas.cn Applying these emerging techniques to the synthesis of this compound could lead to more efficient and environmentally friendly production processes.
Integration into Next-Generation Advanced Materials and Nanotechnologies
The incorporation of fluorine into materials can significantly alter their physical, chemical, and electronic properties. strath.ac.uk this compound represents a valuable building block for the creation of advanced materials with tailored functionalities.
One promising area of research is the use of fluorinated alcohols in the synthesis of fluorinated carbon nanoparticles. strath.ac.ukrsc.orgstrath.ac.uk These materials exhibit enhanced hydrophobicity, which is desirable for applications such as superhydrophobic coatings and advanced electrodes. strath.ac.ukrsc.org The specific structure of this compound could impart unique properties to the resulting nanoparticles.
Furthermore, the chiral nature of this compound could be exploited in the development of chiral polymers and materials with specific optical or recognition properties. Its integration into polymers could enhance their thermal stability, chemical resistance, and other desirable characteristics. The presence of residual unbound fluorotelomer alcohols in various polymeric and surfactant materials has been identified, suggesting their role as precursors in material synthesis. nih.govuw.edu
Interdisciplinary Research with Emerging Technologies and Methodologies
The unique properties of organofluorine compounds often place them at the intersection of chemistry, biology, and materials science. nih.govacs.org Future research on this compound should embrace an interdisciplinary approach to unlock its full potential.
Collaborations with biologists and medicinal chemists could explore the biological activity of this compound and its derivatives. The introduction of fluorine is a well-established strategy in drug design to enhance metabolic stability and binding affinity. researchgate.netnih.gov The specific stereochemistry of this compound could be advantageous in developing new therapeutic agents.
The convergence of fluorine chemistry with emerging technologies, such as microfluidics and automated synthesis, offers exciting opportunities. eurekalert.org High-throughput screening methods could be employed to rapidly evaluate the catalytic activity or biological properties of a library of compounds derived from this compound.
Development of Predictive Models for Structure-Activity Relationships and Environmental Fate
To guide future research and ensure the safe and sustainable use of this compound, the development of predictive computational models is essential. These models can help to forecast its biological activity, physicochemical properties, and environmental behavior.
Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate the molecular structure of this compound and its derivatives with their biological or chemical activities. researchgate.netnih.gov Such models are valuable tools for prioritizing compounds for experimental testing and for designing new molecules with desired properties. mdpi.com
Given the environmental concerns associated with some fluorinated compounds, predictive models for the environmental fate of this compound are of paramount importance. nih.gov Multimedia environmental fate models can simulate its distribution and persistence in various environmental compartments, such as air, water, and soil. acs.org Understanding the fate and transport of short-chain perfluoroalkyl substances is an active area of research, and developing specific models for this compound will be crucial for assessing its potential environmental impact. nih.govresearchgate.net
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
